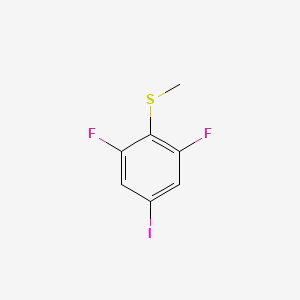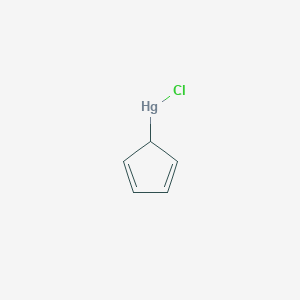![molecular formula C17H23NO3S2 B14761892 L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- CAS No. 1097-36-5](/img/structure/B14761892.png)
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- is a compound that combines the amino acid L-Phenylalanine with a dithiolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- typically involves the reaction of L-Phenylalanine with a dithiolane-containing reagent. One common method is the condensation reaction between L-Phenylalanine and 5-(1,2-dithiolan-3-yl)pentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol groups.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating protein function through disulfide bond formation.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of antioxidant activity and neuroprotection.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- involves its ability to form disulfide bonds, which can modulate the activity of proteins and enzymes. The compound can interact with thiol groups in proteins, leading to changes in their structure and function. This interaction is particularly relevant in the context of redox biology, where the balance between reduced and oxidized thiols plays a critical role in cellular signaling and homeostasis.
Comparison with Similar Compounds
Similar Compounds
Lipoic Acid: Also contains a dithiolane ring and is known for its antioxidant properties.
Dihydrolipoic Acid: The reduced form of lipoic acid, which also has significant biological activity.
N-Acetylcysteine: Contains a thiol group and is used as a mucolytic agent and antioxidant.
Uniqueness
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- is unique due to its combination of an amino acid with a dithiolane ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that other similar compounds may not.
Properties
CAS No. |
1097-36-5 |
|---|---|
Molecular Formula |
C17H23NO3S2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H23NO3S2/c19-16(9-5-4-8-14-10-11-22-23-14)18-15(17(20)21)12-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,18,19)(H,20,21)/t14?,15-/m0/s1 |
InChI Key |
VCFCZDWTUDMBJE-LOACHALJSA-N |
Isomeric SMILES |
C1CSSC1CCCCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CSSC1CCCCC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


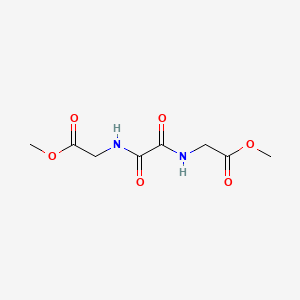
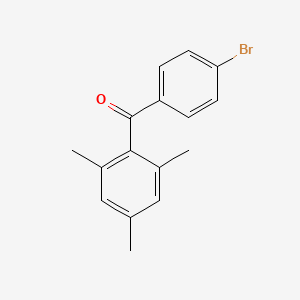
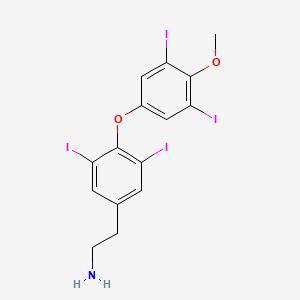

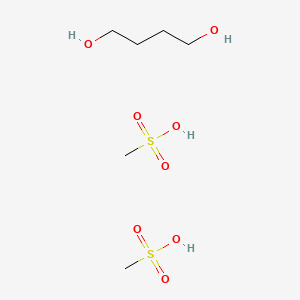
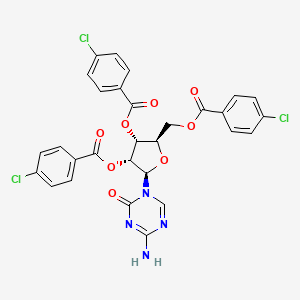
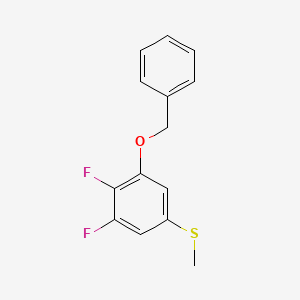
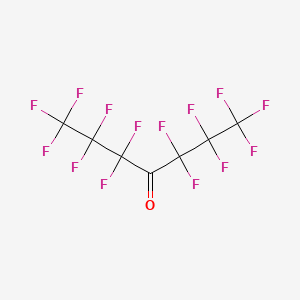
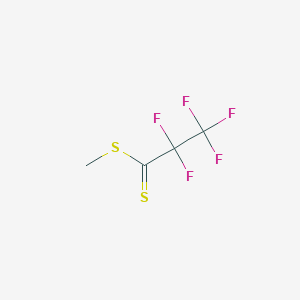
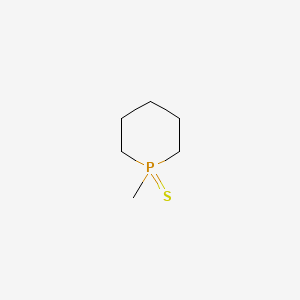
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
